molecular formula C10H21NO2 B13543818 Tert-butyl isopropylalaninate

Tert-butyl isopropylalaninate

Cat. No.: B13543818
M. Wt: 187.28 g/mol
InChI Key: QJDINOZQEIJTII-UHFFFAOYSA-N
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Description

Tert-butyl isopropylalaninate is an organic compound that belongs to the class of esters. Esters are commonly used in organic synthesis and have various applications in different fields. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and an isopropyl group attached to an alaninate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl isopropylalaninate can be synthesized through the esterification of alanine with tert-butyl alcohol and isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl isopropylalaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: The major products are carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products are substituted esters or amides.

Scientific Research Applications

Tert-butyl isopropylalaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl isopropylalaninate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions include nucleophilic substitution, electrophilic addition, and radical reactions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl alaninate: Similar structure but lacks the isopropyl group.

    Isopropyl alaninate: Similar structure but lacks the tert-butyl group.

    Tert-butyl isopropylglycinate: Similar structure but with a glycine moiety instead of alanine.

Uniqueness

Tert-butyl isopropylalaninate is unique due to the presence of both tert-butyl and isopropyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound in organic synthesis and various applications .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl 2-(propan-2-ylamino)propanoate

InChI

InChI=1S/C10H21NO2/c1-7(2)11-8(3)9(12)13-10(4,5)6/h7-8,11H,1-6H3

InChI Key

QJDINOZQEIJTII-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C(=O)OC(C)(C)C

Origin of Product

United States

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